molecular formula C9H14N2 B1595529 2-(2-Dimethylaminoethyl)pyridine CAS No. 6304-27-4

2-(2-Dimethylaminoethyl)pyridine

Cat. No.: B1595529
CAS No.: 6304-27-4
M. Wt: 150.22 g/mol
InChI Key: FXHJGPDCPMCUKW-UHFFFAOYSA-N
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Description

2-(2-Dimethylaminoethyl)pyridine is an organic compound with the molecular formula C9H14N2. It is a derivative of pyridine, where the pyridine ring is substituted with a dimethylaminoethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Dimethylaminoethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-bromoethylamine hydrobromide with pyridine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Dimethylaminoethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

Scientific Research Applications

2-(2-Dimethylaminoethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in various catalytic processes.

    Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.

    Industry: It is employed in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(2-Dimethylaminoethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethyl group enhances its ability to form hydrogen bonds and electrostatic interactions with target molecules, facilitating its binding and activity. This compound can modulate various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylaminoethyl)pyridine
  • 2-(2-Ethylaminoethyl)pyridine
  • 2-(2-Diethylaminoethyl)pyridine

Uniqueness

2-(2-Dimethylaminoethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and binding affinities, making it suitable for specific applications in catalysis, drug synthesis, and material science .

Properties

IUPAC Name

N,N-dimethyl-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11(2)8-6-9-5-3-4-7-10-9/h3-5,7H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHJGPDCPMCUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212328
Record name Pyridine, 2-(2-(dimethylamino)ethyl)-
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6304-27-4
Record name N,N-Dimethyl-2-pyridineethanamine
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Record name Pyridine, 2-(2-(dimethylamino)ethyl)-
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Record name Pyridine, 2-(2-(dimethylamino)ethyl)-
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Record name N,N-dimethylpyridine-2-ethylamine
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Record name 2-(2-Dimethylaminoethyl)pyridine
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Synthesis routes and methods

Procedure details

1.0 gm. of cobaltocene (0.005 mole) and 71.5 gm. of β-dimethylaminopropionitrile (0.7 mole) was saturated with 12 atm. of acetylene at 20° C. (as in Example 13) and heated to 170° C. The admixture was stirred for another hour at a constant acetylene pressure of 12 atm. after a pressure drop to 11 atm. Upon distillative processing of the reaction product, 4.4 gm. of benzol, 5 gm. of β-dimethylaminoproprionitrile and 80.1 gm. of 2-(β-dimethylaminoethyl)-pyridine were obtained. This corresponded to a conversion of 93.0 percent of β-dimethylaminopropionitrile and a yield of 72.7 percent of 99.4 percent 2-(β-dimethylaminoethyl)-pyridine.
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0.7 mol
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cobaltocene
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0.005 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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